Rolapitant hydrochloride

Übersicht

Beschreibung

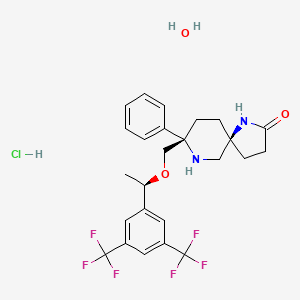

Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . Unlike other available NK-1 receptor antagonists, rolapitant does not interact with Cytochrome P450 enzyme CYP3A4 .

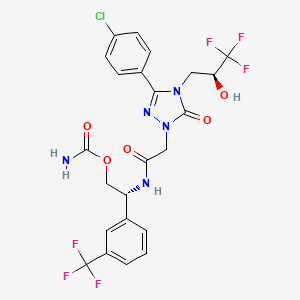

Molecular Structure Analysis

Rolapitant has a molecular formula of C25H26F6N2O2 and an average molecular weight of 500.485 . It is a small molecule . The structure of Rolapitant is complex with multiple functional groups .

Chemical Reactions Analysis

Rolapitant is slowly metabolized and eliminated with a mean half-life of 186 hours . It is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 .

Physical And Chemical Properties Analysis

Rolapitant is a white to off-white, slightly hygroscopic crystalline powder . Its maximum solubility in aqueous solutions is at pH 2–4 .

Wissenschaftliche Forschungsanwendungen

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

Rolapitant hydrochloride is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults . In randomized, phase III trials, a single oral dose of rolapitant 180 mg was effective in preventing delayed CINV compared with placebo .

Treatment of Lung Cancer

Rolapitant has been found to treat lung cancer by targeting deubiquitinase OTUD3 . It inhibits the proliferation of lung cancer cells by inhibiting the deubiquitinating activity of OTUD3 .

Triggering Endoplasmic Reticulum (ER) Stress

Rolapitant directly targets the OTUD3-GRP78 axis to trigger endoplasmic reticulum (ER) stress . This leads to the upregulation of cell surface expression of death receptor 5 (DR5) and enhances TRAIL-induced apoptosis .

Sensitizing Lung Cancer Cells to TRAIL-Induced Apoptosis

Rolapitant promotes lung cancer cell apoptosis through upregulating cell surface expression of DR5 and enhances TRAIL-induced apoptosis . This makes lung cancer cells more sensitive to TRAIL-induced apoptosis .

Suppression of Lung Cancer Xenografts

In vivo assays have shown that Rolapitant suppresses the growth of lung cancer xenografts in immunocompromised mice at suitable dosages without apparent toxicity .

Potential Teratogenic Effects

High doses of Rolapitant have been found to produce teratogenic effects like anatomical malformations and abnormal skeletal changes in developed chick embryos . This suggests a potential risk of similar effects in humans .

Wirkmechanismus

Target of Action

Rolapitant hydrochloride is a potent, highly selective, long-acting antagonist of the Neurokinin-1 (NK-1) receptor . The NK-1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly those induced by chemotherapy .

Mode of Action

Rolapitant hydrochloride works by blocking Substance P , a natural ligand, from interacting with NK-1 receptors . Substance P is released in the gut following chemotherapy administration . By preventing this interaction, rolapitant effectively inhibits the activation of NK-1 receptors, thereby preventing chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by rolapitant involves the interaction between Substance P and the NK-1 receptors . When chemotherapy is administered, Substance P is released in the gut. Under normal circumstances, Substance P would bind to and activate NK-1 receptors, leading to nausea and vomiting. Rolapitant prevents this by competitively binding to nk-1 receptors, thereby blocking the action of substance p .

Pharmacokinetics

Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . The major metabolite of rolapitant, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .

Result of Action

The molecular and cellular effects of rolapitant’s action primarily involve the prevention of delayed CINV . By blocking the interaction between Substance P and NK-1 receptors, rolapitant prevents the activation of these receptors in the gut and central nervous system . This effectively inhibits the physiological response of nausea and vomiting that would typically follow chemotherapy administration .

Action Environment

The action, efficacy, and stability of rolapitant can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of rolapitant. . Furthermore, the timing of rolapitant administration relative to chemotherapy can also affect its efficacy. It is typically administered 1-2 hours before chemotherapy to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .

Zukünftige Richtungen

Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . An intravenous formulation of rolapitant is under clinical development in the USA . Rolapitant is also in late-stage development for CINV in Europe .

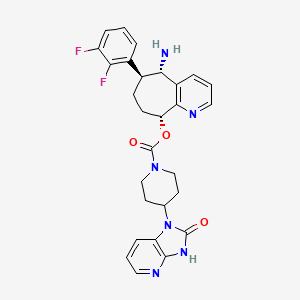

Eigenschaften

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rolapitant hydrochloride | |

CAS RN |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.